molecular formula C5H12O4<br>C(CH2OH)4 B7768971 Pentaerythritol CAS No. 1632063-92-3

Pentaerythritol

Cat. No. B7768971
M. Wt: 136.15 g/mol
InChI Key: WXZMFSXDPGVJKK-UHFFFAOYSA-N
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Description

Pentaerythritol is an organic compound with the formula C(CH2OH)4. It is classified as a polyol and is a white solid . It is a building block for the synthesis and production of explosives, plastics, paints, appliances, cosmetics, and many other commercial products .


Synthesis Analysis

Pentaerythritol was first reported in 1891 by German chemist Bernhard Tollens and his student P. Wigand . It may be prepared via a base-catalyzed multiple-addition reaction between acetaldehyde and 3 equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde to give the final product plus formate ion .


Molecular Structure Analysis

The molecular structure of Pentaerythritol is C5H12O4 . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products . It is prepared by the reaction of nitric acid with pentaerythritol (C5H12O4) .


Physical And Chemical Properties Analysis

Pentaerythritol is soluble in water, ethanol, glycerol, ethylene glycol, formamide. It is insoluble in acetone, benzene, carbon tetrachloride, ether, ligroin . Its molecular weight is 136.15 g/mol .

Scientific Research Applications

  • Industrial Chemical Applications : Pentaerythritol and its derivative, dipentaerythritol, are used as industrial chemicals with applications in various industries (Zhao Jian-guo, 2011).

  • Thermal Energy Storage : Pentaerythritol has been studied for thermal energy storage applications due to its high solid–solid phase change enthalpy. Research has explored the addition of alumina nanoparticles to enhance its thermal and chemical stability (P. VenkitarajK et al., 2017).

  • Vascular Reactivity and Superoxide Production : In medical research, pentaerythritol tetranitrate (a derivative of pentaerythritol) has been studied for its vasoprotective activities and effects on vascular reactivity and superoxide production in rabbits (G. Kojda et al., 1998).

  • Organocatalysis : Pentaerythritol has been used as an organocatalyst for the synthesis of certain organic compounds, highlighting its role in chemical synthesis (Shohreh Farahmand et al., 2019).

  • Polyvinyl Alcohol Film Properties : Its role as a plasticizer in polyvinyl alcohol films has been investigated, particularly its influence on the mechanical and optical properties of these films (Sumei Zhang et al., 2020).

  • Carbon Dioxide Fixation : Pentaerythritol combined with halides forms a dual catalyst system for the cycloaddition of carbon dioxide with organic epoxides, representing a sustainable approach to CO2 fixation (M. Wilhelm et al., 2014).

  • Thermal Stabilization in Composite Thermistors : It has been incorporated into carbon black-polyethylene thermistor systems for thermal stabilization, demonstrating significant thermal delay properties (Sheri A. Brodeur et al., 1991).

  • Pharmacological Studies : Its derivatives, like pentaerythritol tetranitrate, have been studied for their therapeutic action in conditions like angina pectoris (D. A. Sherber et al., 1961).

  • Blood Pressure Reduction : Pentaerythritol tetranitrate has been shown to reduce blood pressure in offspring of hypertensive rats, indicating its potential in perinatal programming (Zhixiong Wu et al., 2015).

  • Renewable Energy Utilization : Its use in creating nanocomposites for enhanced thermal energy storage, crucial for renewable energy utilization, has been investigated (D. Mani et al., 2021).

  • Lubrication in Aluminum-Steel Systems : The use of pentaerythritol esters in lubrication, particularly for aluminum-steel systems, has been studied, showing effective boundary lubricant properties (Seiichiro Hironaka et al., 1978).

  • Boron Neutron Capture Therapy : A tricarborane building block based on pentaerythritol was prepared for applications in boron neutron capture therapy, a type of cancer treatment (Alexis Mollard et al., 2006).

  • Organic Transformations : Pentaerythritol has been central in various organic transformations, particularly in multicomponent reactions crucial in organic and medicinal chemistry (Z. Khademi et al., 2019).

  • Improvement of Vascular Dysfunction : Pentaerythritol tetranitrate has been shown to improve vascular dysfunction induced by agents like angiotensin II, mainly through the induction of antioxidant enzymes (S. Schuhmacher et al., 2010).

  • Phase Change Properties in Thermal Storage : The properties of pentaerythritol in phase change materials, particularly for thermal storage, have been extensively studied, highlighting its efficiency in energy applications (P. Hu et al., 2014).

Safety And Hazards

Pentaerythritol is not classified as hazardous to health or the environment, but it may cause dust explosions and preventive measures must be taken .

Future Directions

The global Pentaerythritol market stood at approximately 625 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 5.5% during the forecast period until 2032 . It has potential applications in biomedical research and as advanced functional materials .

properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2
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InChI Key

WXZMFSXDPGVJKK-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)CO)O
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Molecular Formula

C5H12O4, C(CH2OH)4
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Related CAS

54640-10-7
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026943
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Molecular Weight

136.15 g/mol
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Physical Description

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]
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Boiling Point

Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C
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Flash Point

About 240 °C (open cup), 240 °C o.c.
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Solubility

6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6%
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Density

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38
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Vapor Density

Relative vapor density (air = 1): 4.7
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Vapor Pressure

8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg
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Product Name

Pentaerythritol

Color/Form

Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol].

CAS RN

115-77-5
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Record name PENTAERYTHRITOL
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Melting Point

502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes)
Record name PENTAERYTHRITOL
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Record name PENTAERYTHRITOL
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Record name Pentaerythritol
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Synthesis routes and methods I

Procedure details

Sodium nitrate (400 grams) which had been ground in a ball mill and screened through a 35-mesh (Tyler) screen was incorporated into the emulsion at 23° C. by gentle stirring. Pentaerythritol tetranitrate (PETN) (1200 grams), wet with 63 grams of water at 23° C., was incorporated in the same manner, stirring having been accomplished with a wooden spatula. The PETN was a crude grade obtained by nitrating pentaerythritol, washing to neutralize the surface, and drying. The temperature of the emulsion then was 30° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
63 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Similar viscosities are obtained by initially heating the polyalcohols (a) to (d) with polyphosphoric acid (= phosphoric acid dehydrated above 200° C.), resulting once again in the formation of acid semi-esters and diester mixtures through cleavage of the anhydridic phosphorus-oxygen-phosphorus bond. These acid semi-ester and di-ester mixtures are mixed with the multicomponent mixture of 1 mol of ε-caprolactam, 1 mol of trimethylol propane and 1 mol of water.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
di-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Pentaerythritol[2,2-bis(hydroxymethyl)-1,3-propane diol, Penta, PE] is a white, crystalline powder with a sweet taste and is neither hygroscopic nor inflammable, density 1.399, melting point 262° C. and boiling point 276° C. (40 hPa). Pentaerythritol is highly soluble in boiling water, is poorly soluble in alcohol, and insoluble in benzene, tetrachloromethane, ether, petroleum ether. Pentaerythritol is manufactured industrially by reacting formaldehyde with acetaldehyde in an aqueous solution of Ca(OH)2 or NaOH at 15-45° C. The reaction takes place initially as an aldol reaction, whereby the formaldehyde reacts as the carbonyl component and the acetaldehyde as the methylene component. Due to the high carbonyl activity of the formaldehyde, the reaction of acetaldehyde with itself hardly occurs. Finally, the tris(hydroxymethyl)acetaldehyde undergoes a crossed Cannizzaro reaction with formaldehyde to afford pentaerythritol and formate.
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
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Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
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Quantity
0 (± 1) mol
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reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Synthesis routes and methods IV

Procedure details

Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Examples of the compounds which have at least one addition polymerizable ethylenically unsaturated group and have a boiling point of 100° C. or higher under the atmospheric pressure include monofunctional acrylates or methacrylates such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; and polyfunctional acrylates or methacrylates such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol(meth)acrylate, trimethylolpropane tri(acryloyloxy propyl)ether, tri(acryloyloxy ethyl)isocyanurate, compounds obtained by (meth)acrylation after adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as glycerin or trimethylolethane, compounds obtained by poly(meth)acrylation of pentaerythritol or dipentaerythritol, urethane acrylates described in Japanese Patent Application Publication (JP-B) Nos. 48-41708 and 50-6034, and JP-A No. 51-37193, polyester acrylates described in JP-A No. 48-64183, and JP-B Nos. 49-43191 and 52-30490, and epoxy acrylates which are reaction products of an epoxy resin and (meth)acrylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentaerythritol
Reactant of Route 2
Pentaerythritol
Reactant of Route 3
Pentaerythritol
Reactant of Route 4
Pentaerythritol
Reactant of Route 5
Pentaerythritol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pentaerythritol

Citations

For This Compound
64,900
Citations
AD Booth, FJ Llewellyn - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
The crystalline structure of pentaerythritol tetranitrate has been completely elucidated by means of quantitative X-ray measurements utilising all those (hkl} diffracted beams obtainable …
Number of citations: 79 pubs.rsc.org
DK Benson, RW Burrows, JD Webb - Solar Energy Materials, 1986 - Elsevier
… of polyhydric alcohols related to pentaerythritol can be used for … transformations have been studied for pentaerythritol (C(CH 2 … Partially deuterated samples of pentaerythritol were also …
Number of citations: 199 www.sciencedirect.com
D Eilerman, R Rudman - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
… Although the gross features of these two refinements of pentaerythritol are similar, our least-squares refinement of all atoms resulted in esd's an order of magnitude smaller than Ladd's …
Number of citations: 69 scripts.iucr.org
KP Venkitaraj, S Suresh, B Praveen… - Journal of Energy …, 2017 - Elsevier
… At solid–solid phase transition temperature, pentaerythritol … 2 O 3 ) nanoparticles to pentaerythritol on thermal and chemical … The thermal and chemical stability of pentaerythritol …
Number of citations: 60 www.sciencedirect.com
PJ Halfpenny, KJ Roberts, JN Sherwood - Journal of materials science, 1984 - Springer
An assessment has been made of the primary dislocation slip systems in the explosives pentaerythritol tetranitrate (PETN) and cyclotrimethylene trinitramine (RDX) using a combination …
Number of citations: 71 link.springer.com
KP Venkitaraj, S Suresh - Experimental Thermal and Fluid Science, 2017 - Elsevier
This paper presents the experimental investigation on the performance of a novel organic Solid-Solid/Low Melting Alloy composite PCM for thermal energy storage applications. Poly …
Number of citations: 55 www.sciencedirect.com
T Khayamian, M Tabrizchi, MT Jafari - Talanta, 2003 - Elsevier
In this study, the capability of negative corona discharge ion mobility spectrometry (IMS) for quantitative magnitude of several explosives including 2,4,6-trinitrotoluene (TNT), …
Number of citations: 172 www.sciencedirect.com
YA Gruzdkov, YM Gupta - The Journal of Physical Chemistry A, 2001 - ACS Publications
Geometry optimizations and normal-mode analyses of the pentaerythritol tetranitrate (PETN) conformer belonging to the S 4 molecular point group and comprising the crystalline solid …
Number of citations: 140 pubs.acs.org
M Barrio, J Font, J Muntasell, J Navarro… - Solar energy materials, 1988 - Elsevier
We have studied the solid-solid transitions of mixtures of the polyols neopentylglycol (NPG), pentaglycerine (PG) and pentaerythritol (PE). Values of temperatures and heat of transition …
Number of citations: 69 www.sciencedirect.com
CM Tarver, RD Breithaupt, JW Kury - Journal of applied physics, 1997 - pubs.aip.org
Fabry–Perot laser interferometry was used to obtain nanosecond time resolved particle velocity histories of the free surfaces of tantalum discs accelerated by detonating pentaerythritol …
Number of citations: 109 pubs.aip.org

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